molecular formula C20H18N4O3S B2650638 ethyl 2-(2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamido)benzoate CAS No. 872702-15-3

ethyl 2-(2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamido)benzoate

Cat. No.: B2650638
CAS No.: 872702-15-3
M. Wt: 394.45
InChI Key: MJIOPHZROQCFNU-UHFFFAOYSA-N
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Description

Ethyl 2-(2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamido)benzoate is a heterocyclic compound featuring a benzoate ester core, a sulfanyl acetamido linker, and a pyridazine ring substituted with a pyridin-4-yl group. While specific biological data for this compound is unavailable in the provided evidence, its structural motifs align with known bioactive molecules, such as kinase inhibitors or antimicrobial agents. Crystallographic analysis tools like SHELX (e.g., SHELXL for refinement) are critical for elucidating its three-dimensional conformation .

Properties

IUPAC Name

ethyl 2-[[2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3S/c1-2-27-20(26)15-5-3-4-6-17(15)22-18(25)13-28-19-8-7-16(23-24-19)14-9-11-21-12-10-14/h3-12H,2,13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJIOPHZROQCFNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C(C=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamido)benzoate typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamido)benzoate undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups on the pyridazine ring can be reduced to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

Ethyl 2-(2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamido)benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamido)benzoate involves its interaction with specific molecular targets. The pyridazine and pyridine rings allow it to bind to enzymes and receptors, modulating their activity. The sulfanyl group can form disulfide bonds with cysteine residues in proteins, affecting their function. The acetamido benzoate moiety enhances its solubility and bioavailability.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Analogues

Compound Name (ID) Molecular Formula Molecular Weight Substituents Linker Type Notable Features
Ethyl 2-(2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamido)benzoate (Target) C₂₀H₁₉N₅O₃S* 409.46* Pyridin-4-yl (pyridazine), 2-benzoate Sulfanyl acetamido Unique 2-substitution on benzoate; pyridine-pyridazine synergy
I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) C₂₂H₂₂N₄O₂ 374.44 Pyridazin-3-yl (phenethyl) Phenethylamino 4-Substituted benzoate; amino linker enhances flexibility
I-6373 (Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate) C₂₁H₂₂N₂O₃S 382.48 3-Methylisoxazol-5-yl (phenethyl) Phenethylthio Thioether linker improves lipophilicity
Methyl 4-(2-{[6-(4-phenylpiperazin-1-yl)pyridazin-3-yl]sulfanyl}acetamido)benzoate (L383-0014) C₂₄H₂₅N₅O₃S 463.56 4-Phenylpiperazinyl (pyridazine) Sulfanyl acetamido Piperazine enhances solubility; methyl ester vs. ethyl

*Estimated based on structural similarity.

Key Observations:

This may influence membrane permeability and metabolic stability . The methyl/ethyl benzoate distinction (e.g., L383-0014 vs. Target) affects steric bulk and hydrolysis rates, impacting prodrug activation .

Piperazine derivatives (L383-0014) introduce basic nitrogen atoms, enhancing solubility and affinity for neurotransmitter receptors .

Positional Isomerism :

  • The 2-substituted benzoate in the target compound vs. 4-substituted analogues (e.g., I-6230) may sterically hinder interactions with enzymes, altering binding kinetics .

Biological Activity

Chemical Structure and Properties

The molecular formula of ethyl 2-(2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamido)benzoate is C15H20N6O2SC_{15}H_{20}N_{6}O_{2}S, with a molecular weight of approximately 348.42 g/mol. The presence of the pyridazine and pyridine rings suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor modulation.

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit anticancer properties. For instance, derivatives containing pyridazine rings have shown significant activity against various cancer cell lines, including those resistant to standard treatments. The mechanism often involves the induction of apoptosis and the inhibition of cell proliferation through various pathways such as the activation of caspases and modulation of cell cycle regulators.

Antimicrobial Activity

Compounds related to this compound have demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor. Specific focus has been on its ability to inhibit certain kinases that are crucial in cancer signaling pathways. For example, studies have shown that similar compounds can inhibit RET kinase activity, which is implicated in various cancers.

Case Studies

  • Antitumor Activity : A study involving a series of pyridazine derivatives reported that compounds similar to this compound exhibited IC50 values in the low micromolar range against cancer cell lines such as MCF-7 and HeLa cells, indicating potent antitumor effects.
  • Antimicrobial Studies : Another investigation revealed that derivatives showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget/PathwayIC50/MIC Values
Compound AAnticancerRET Kinase5 µM
Compound BAntimicrobialBacterial Cell Membrane16 µg/mL (E. coli)
Compound CEnzyme InhibitionCaspase Activation10 µM

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